molecular formula C25H21N3O7 B070472 Fmoc-L-aspartic acid alpha-4-nitroanilide CAS No. 185547-52-8

Fmoc-L-aspartic acid alpha-4-nitroanilide

Cat. No.: B070472
CAS No.: 185547-52-8
M. Wt: 475.4 g/mol
InChI Key: WIGASSLCYMGNEA-QFIPXVFZSA-N
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Mechanism of Action

Target of Action

Fmoc-Asp-pNA is primarily used in the field of proteomics research . Its primary targets are proteins, specifically those involved in the solid phase synthesis of peptides .

Mode of Action

Fmoc-Asp-pNA interacts with its protein targets by integrating into the peptide chain during the solid phase synthesis process . The Fmoc group serves as a protective group for the amino acid, preventing unwanted side reactions during the synthesis process. Once the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product.

Action Environment

The action of Fmoc-Asp-pNA is highly dependent on the specific conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can all influence the efficacy and stability of Fmoc-Asp-pNA. For instance, it is recommended to store the compound at 0-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-aspartic acid alpha-4-nitroanilide involves the protection of the amino group of L-aspartic acid with a fluorenylmethyloxycarbonyl (Fmoc) group. The reaction typically proceeds under mild conditions to avoid racemization. The nitroanilide group is introduced through a coupling reaction with 4-nitroaniline .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-aspartic acid alpha-4-nitroanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-L-aspartic acid alpha-4-nitroanilide is unique due to its combination of the Fmoc protecting group and the nitroanilide chromophore. This dual functionality makes it highly valuable in peptide synthesis and detection .

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-nitroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O7/c29-23(30)13-22(24(31)26-15-9-11-16(12-10-15)28(33)34)27-25(32)35-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,31)(H,27,32)(H,29,30)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGASSLCYMGNEA-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373215
Record name Fmoc-L-aspartic acid alpha-4-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185547-52-8
Record name (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185547-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-L-aspartic acid alpha-4-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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